

# "1-Butylpiperazin-2-one" theoretical properties and computational modeling

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## Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

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## A Theoretical and Computational Exploration of 1-Butylpiperazin-2-one

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of the novel compound, **1-Butylpiperazin-2-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally related piperazine and piperazinone derivatives to predict its physicochemical properties, outline potential synthetic pathways, and propose computational methodologies for its study.

## Introduction to 1-Butylpiperazin-2-one

**1-Butylpiperazin-2-one** is a derivative of piperazin-2-one, featuring a butyl group attached to the nitrogen atom at position 1. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anticancer, and antiviral properties.<sup>[1]</sup> The conformational flexibility and electronic characteristics of the piperazine ring can be modulated to achieve high efficacy and specificity for various biological targets.<sup>[1][2]</sup> The introduction of a butyl group and a carbonyl function on the piperazine core is anticipated to influence its lipophilicity, metabolic stability, and receptor interaction profile.

Chemical Structure:

- IUPAC Name: **1-Butylpiperazin-2-one**
- Molecular Formula: C<sub>8</sub>H<sub>16</sub>N<sub>2</sub>O
- SMILES: CCCCN1CCNCC(=O)N1

## Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the predicted physicochemical and spectroscopic properties of **1-Butylpiperazin-2-one**. These values are extrapolated from data available for similar structures like 1-butylpiperazine and piperazin-2-one.[\[3\]](#)[\[4\]](#)

Table 1: Predicted Physicochemical Properties of **1-Butylpiperazin-2-one**

Property	Predicted Value
Molecular Weight	156.23 g/mol
LogP	0.5 - 1.5
pKa	7.5 - 8.5 (for the N4 nitrogen)
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Molar Refractivity	45 - 50
Polar Surface Area	~40 Å <sup>2</sup>

Table 2: Predicted Spectroscopic Data for **1-Butylpiperazin-2-one**

Technique	Predicted Chemical Shifts / Frequencies
$^1\text{H}$ NMR	Butyl group: 0.9 ppm (t, 3H), 1.3-1.6 ppm (m, 4H), 3.0-3.2 ppm (t, 2H). Piperazinone ring: 3.2-3.4 ppm (m, 2H), 3.4-3.6 ppm (m, 2H), 3.8-4.0 ppm (s, 2H), 7.0-8.0 ppm (br s, 1H, NH).
$^{13}\text{C}$ NMR	Butyl group: ~14 ppm, ~20 ppm, ~29 ppm, ~50 ppm. Piperazinone ring: ~45 ppm, ~50 ppm, ~55 ppm, ~170 ppm (C=O).
IR Spectroscopy	N-H stretch: 3200-3400 $\text{cm}^{-1}$ (broad). C-H stretch: 2850-3000 $\text{cm}^{-1}$ . C=O stretch: 1650-1680 $\text{cm}^{-1}$ .
Mass Spectrometry	$[\text{M}+\text{H}]^+$ : m/z 157.1335

## Proposed Synthetic Routes

The synthesis of **1-Butylpiperazin-2-one** can be approached through several established methods for the N-alkylation of piperazinones or the cyclization of appropriate precursors.

### N-Alkylation of Piperazin-2-one

A straightforward approach involves the direct N-alkylation of commercially available piperazin-2-one with a suitable butylating agent.

Experimental Protocol:

- **Dissolution:** Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- **Base Addition:** Add a non-nucleophilic base, for instance, potassium carbonate ( $\text{K}_2\text{CO}_3$ , 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the secondary amine.
- **Alkylation:** Introduce 1-bromobutane or 1-iodobutane (1.1 eq) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (50-60  $^{\circ}\text{C}$ ) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Reductive Amination followed by Cyclization

An alternative route could involve the reductive amination of a suitable amino acid derivative with butyraldehyde, followed by cyclization.

Experimental Protocol:

- Reductive Amination: React ethyl glycinate hydrochloride with butyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form ethyl N-butylglycinate.
- Boc Protection: Protect the secondary amine of ethyl N-butylglycinate with a di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).
- Amidation: React the Boc-protected intermediate with N-Boc-2-aminoacetaldehyde.
- Deprotection and Cyclization: Remove the Boc protecting groups using an acid such as trifluoroacetic acid (TFA), which should be followed by spontaneous cyclization to yield **1-Butylpiperazin-2-one**.
- Purification: Neutralize the reaction mixture and purify the product as described in the previous method.

## Computational Modeling and Analysis

Computational modeling is a powerful tool for predicting the properties and behavior of molecules like **1-Butylpiperazin-2-one**, aiding in drug design and development.<sup>[5][6]</sup>

## Conformational Analysis

The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat forms, with the chair conformation generally being the most stable.<sup>[1][2]</sup> Computational

methods can be employed to determine the preferred conformation of **1-Butylpiperazin-2-one**.

Methodology:

- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G\*).
- Procedure:
  - Build the initial 3D structures of the different conformers (chair, boat, twist-boat).
  - Perform geometry optimization for each conformer.
  - Calculate the vibrational frequencies to confirm that the optimized structures are true minima.
  - Compare the relative energies of the conformers to identify the most stable one.

## Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of **1-Butylpiperazin-2-one** to a specific protein target. Given the prevalence of the piperazine scaffold in CNS-active agents, potential targets could include dopamine or serotonin receptors. [\[7\]](#)[\[8\]](#)

Methodology:

- Software: AutoDock, Glide, or GOLD.
- Procedure:
  - Ligand Preparation: Generate the 3D structure of **1-Butylpiperazin-2-one** and assign partial charges.
  - Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen

atoms, and defining the binding site.

- Docking: Perform the docking simulation to generate a series of binding poses.
- Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions and estimate the binding affinity.

## ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of **1-Butylpiperazin-2-one**.

Methodology:

- Software: QikProp, SwissADME, or other predictive modeling tools.
- Properties to Predict:
  - Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).
  - Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
  - Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.
  - Excretion: Renal clearance.
  - Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

## Potential Biological Activities and Therapeutic Applications

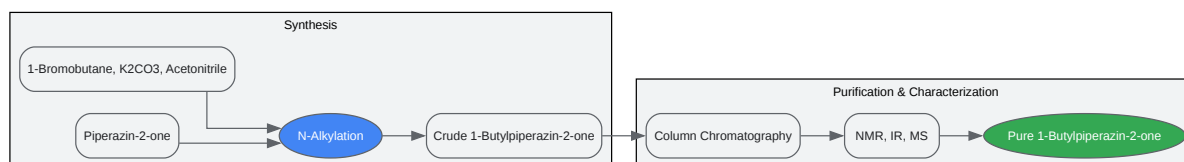
Based on the activities of related piperazine and piperazinone derivatives, **1-Butylpiperazin-2-one** could be investigated for a range of biological activities. The piperazine moiety is a key component in drugs targeting the central nervous system.<sup>[9][10]</sup> Derivatives have also shown potential as antimicrobial and antifungal agents.<sup>[11][12][13]</sup>

- CNS Activity: The structural similarity to known antipsychotics and anxiolytics suggests potential activity at dopamine and serotonin receptors.<sup>[9]</sup>

- Antimicrobial Activity: The piperazine ring is present in some antimicrobial compounds, suggesting that **1-Butylpiperazin-2-one** could be screened for antibacterial and antifungal properties.[11][12][13]
- Cardiovascular Activity: Some piperazine derivatives have shown bradycardic and vasorelaxant activities.[14]

## Visualizations

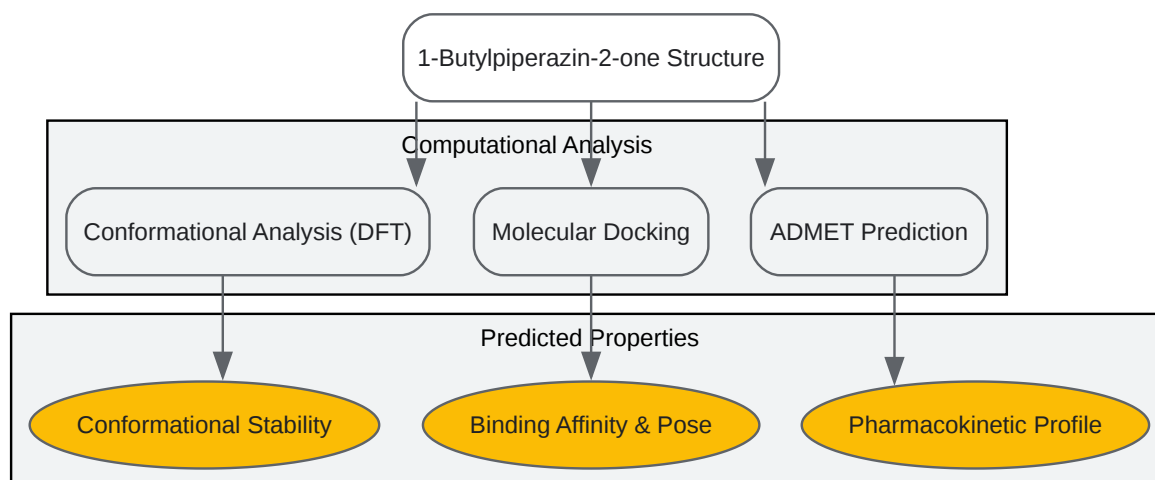
### Logical Workflow for Synthesis and Characterization



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Caption: Synthetic and characterization workflow for **1-Butylpiperazin-2-one**.

### Computational Modeling Workflow



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. 1-Butylpiperazine | C<sub>8</sub>H<sub>18</sub>N<sub>2</sub> | CID 424322 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. Piperazin-2-one | C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O | CID 231360 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H<sub>3</sub> and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. FG-5893 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]



- 10. Lidoflazine - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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